N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide: is a heterocyclic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a carboxamide group and methoxyphenyl and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with 2,4-diphenylthiazole-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed under anhydrous conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions
Major Products:
Oxidation: Formation of N-(4-hydroxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide.
Reduction: Formation of N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: In medicinal chemistry, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines .
Industry: The compound is also used in the development of fluorescent probes and sensors. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry and environmental monitoring .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity .
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-amine
- N-(4-hydroxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide
- N-(4-methoxyphenyl)-2,4-diphenyl-1,3-imidazole-5-carboxamide
Uniqueness: N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and carboxamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader spectrum of biological activities .
Properties
Molecular Formula |
C23H18N2O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,4-diphenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H18N2O2S/c1-27-19-14-12-18(13-15-19)24-22(26)21-20(16-8-4-2-5-9-16)25-23(28-21)17-10-6-3-7-11-17/h2-15H,1H3,(H,24,26) |
InChI Key |
QJDLJIKAGUWYRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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